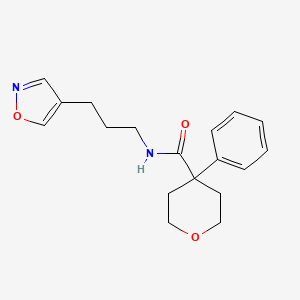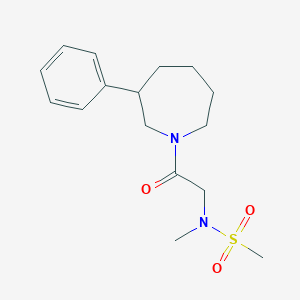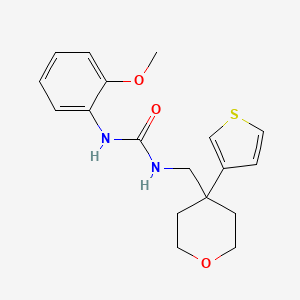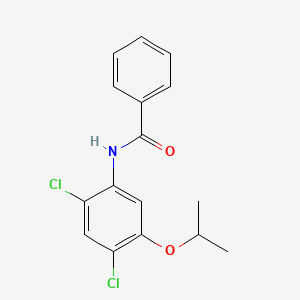![molecular formula C18H20N4O4S B2459212 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034268-32-9](/img/structure/B2459212.png)
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a sulfonyl group, a piperazin-1-yl group, and a cyclopropylpyridazine group . These groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Compounds with similar structures have been evaluated for their anticancer activity against various cancer cell lines .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
A study focused on the synthesis and structure-activity relationships of quinolone antibacterial agents explores derivatives with potential antibacterial activity. These compounds, including variations with piperazinyl side chains, have been evaluated for their efficacy against Gram-negative organisms, suggesting the structural relevance of piperazine derivatives in developing antibacterial agents (J. Sánchez et al., 1988).
Enzyme Inhibition for Antidepressant Development
Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, has identified the involvement of cytochrome P450 enzymes in its metabolism. This insight into enzyme interactions with piperazine derivatives underlines the importance of such structures in the pharmacokinetics of therapeutic agents (Mette G. Hvenegaard et al., 2012).
Biofilm and Enzyme Inhibition
Innovative bis(pyrazole-benzofuran) hybrids, linked via a piperazine moiety, have been synthesized and shown to exhibit potent antibacterial efficacies, including biofilm inhibition activities. These compounds, particularly against resistant bacterial strains like MRSA and VRE, highlight the utility of piperazine derivatives in targeting microbial biofilms and essential bacterial enzymes (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimalarial Agents
The antimalarial activity of certain piperazine derivatives, as demonstrated by their structural analyses, emphasizes the role of specific substituents in enhancing activity against malaria. These findings support the exploration of piperazine compounds in the development of new antimalarial therapies (W. Cunico et al., 2009).
Organotin(IV) Compounds for Cancer Therapy
A series of organotin(IV) derivatives featuring piperazine linkers have shown significant antibacterial, antifungal, and notably, cytotoxic activity against ovarian cancer cells. These results indicate the potential of piperazine-based structures in designing chemotherapeutic agents (F. Shaheen et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylsulfonyl)piperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-27(24,14-3-5-16-17(11-14)26-12-25-16)22-9-7-21(8-10-22)18-6-4-15(19-20-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXJKFWFYDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

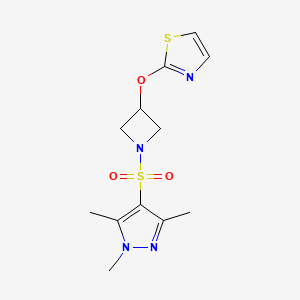
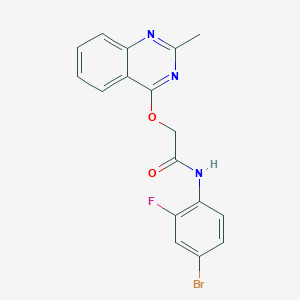
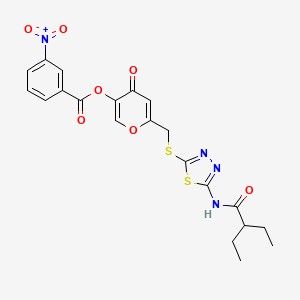
![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
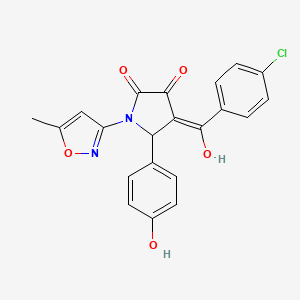
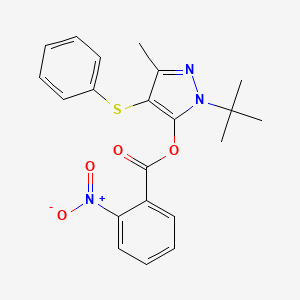
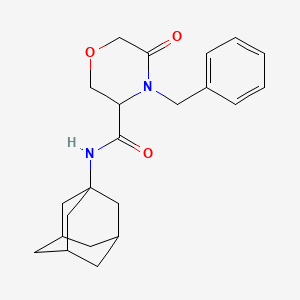
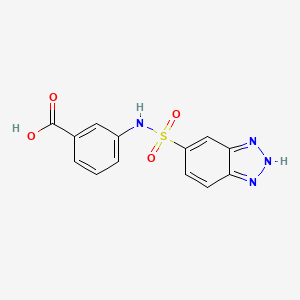
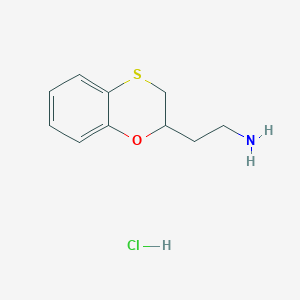
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
